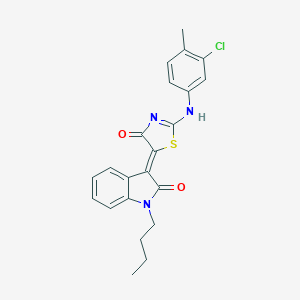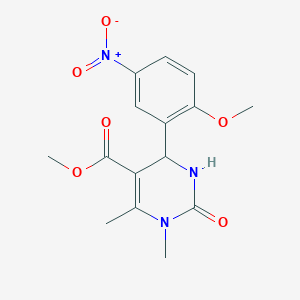![molecular formula C23H23ClN4O4S B308324 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its potential therapeutic properties, its ability to inhibit the growth of cancer cells and reduce inflammation, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone include further studies on its mechanism of action, potential side effects, and optimization of the synthesis method. The compound may also be studied for its potential use in combination therapy with other anticancer or anti-inflammatory agents. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis method of 1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction between 2-chloro-4,5-dimethoxybenzaldehyde, propyl mercaptan, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of triethylamine and dichloromethane. The reaction is followed by a series of steps involving the use of various reagents to obtain the final product.
Aplicaciones Científicas De Investigación
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been found to have potential therapeutic properties in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propiedades
Fórmula molecular |
C23H23ClN4O4S |
|---|---|
Peso molecular |
487 g/mol |
Nombre IUPAC |
1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C23H23ClN4O4S/c1-5-10-33-23-25-21-20(26-27-23)14-8-6-7-9-17(14)28(13(2)29)22(32-21)15-11-18(30-3)19(31-4)12-16(15)24/h6-9,11-12,22H,5,10H2,1-4H3 |
Clave InChI |
KGRXBWBRGCDOKS-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4Cl)OC)OC)C(=O)C)N=N1 |
SMILES canónico |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4Cl)OC)OC)C(=O)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[[(5Z)-3-(4-ethoxycarbonylphenyl)-5-(5-ethyl-2-oxo-1H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308242.png)
![1-{6-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308243.png)
methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B308244.png)

![ethyl 4-[[(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308249.png)
![ethyl 4-(5-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308250.png)
![N,N-diethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308251.png)

![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)
![1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308256.png)
![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![ethyl 4-(5-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308260.png)

![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308263.png)